![molecular formula C7H9NO6 B15093787 Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- CAS No. 155919-13-4](/img/structure/B15093787.png)
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is a synthetic polymer with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes an ethylene glycol backbone and a pyrrolidinyl group. It is commonly used in the production of various industrial and pharmaceutical products due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The pyrrolidinyl group is introduced through a subsequent reaction with a suitable reagent, such as N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, resulting in high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure polymer .
Analyse Des Réactions Chimiques
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted pyrrolidinyl derivatives.
Applications De Recherche Scientifique
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a polymer matrix for various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of pharmaceutical products, including controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- involves its interaction with various molecular targets. The polymer can form hydrogen bonds and electrostatic interactions with biological molecules, facilitating its use in drug delivery and tissue engineering. The pyrrolidinyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy- (Polyethylene glycol)
- Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-
- Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-carboxy-
Uniqueness
Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy- is unique due to its specific combination of an ethylene glycol backbone and a pyrrolidinyl group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis and industrial applications .
Propriétés
Numéro CAS |
155919-13-4 |
|---|---|
Formule moléculaire |
C7H9NO6 |
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyethyl carbonate |
InChI |
InChI=1S/C7H9NO6/c9-3-4-13-7(12)14-8-5(10)1-2-6(8)11/h9H,1-4H2 |
Clé InChI |
ZHYROWSBSYXOGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)OCCO |
Numéros CAS associés |
155919-13-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


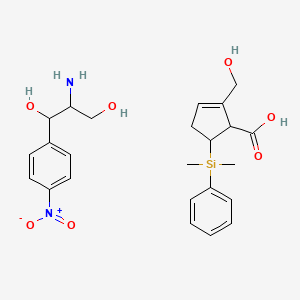
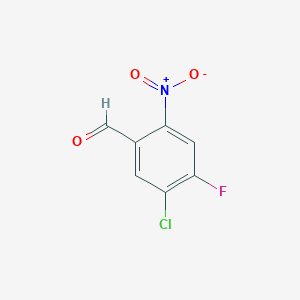
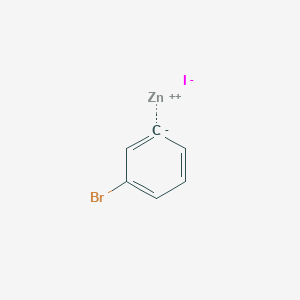
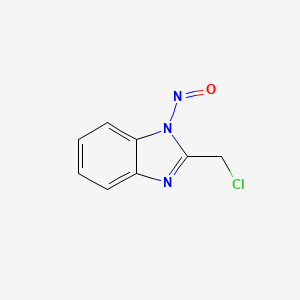
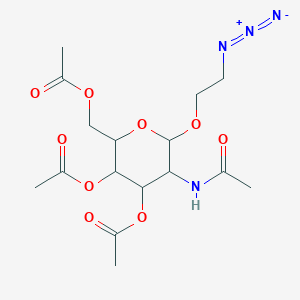
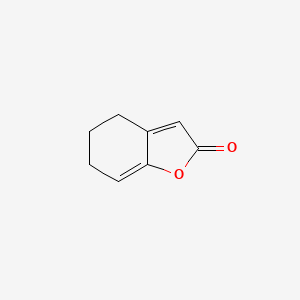
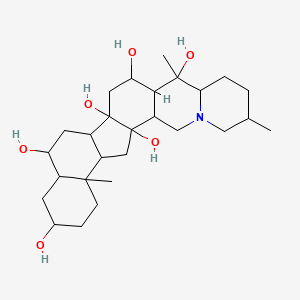
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)propane-1,2,3-triol](/img/structure/B15093739.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
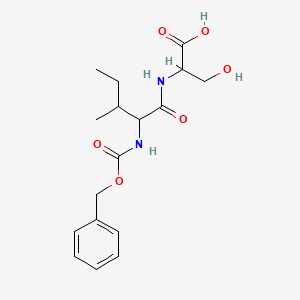
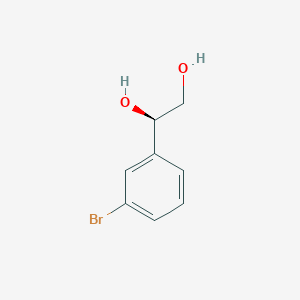
![tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B15093783.png)
